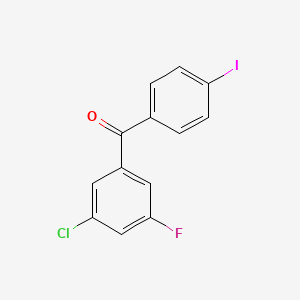

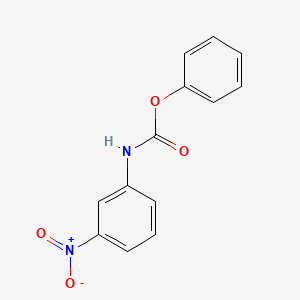

3-氯-5-氟-4'-碘苯甲酮

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the use of multireactive building blocks and heterocyclic oriented synthesis (HOS). For instance, the synthesis of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring is achieved through a series of reactions starting from 2-propynyl (R)-2-[4-(5-chloro-3-fluoro-pyridin-2-yloxy)-phenoxy]propionate, followed by reactions with hydrazine hydrate and carbon disulfide . Similarly, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for the synthesis of various nitrogenous heterocycles, indicating the versatility of halogenated compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of halogenated benzophenones can be analyzed using spectroscopic techniques and quantum chemical calculations. For example, the vibrational analysis of 4-Chloro-3-iodobenzophenone is performed using FT-IR and FT-Raman spectra, complemented by DFT calculations to determine the scaled frequencies. The natural bond orbital (NBO) analysis helps in understanding the intramolecular interactions that stabilize the molecule .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their ability to undergo various reactions. The presence of multiple reactive sites, such as halogens, allows for substitutions and the formation of heterocyclic compounds. The papers do not provide specific reactions for 3-Chloro-5-fluoro-4'-iodobenzophenone, but the reported reactions of similar compounds suggest that it could participate in similar synthetic pathways, potentially leading to a wide range of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzophenones can be deduced from their molecular structure and the presence of halogen atoms. These compounds typically exhibit moderate to high levels of biological activity, as seen in the herbicidal activity of the synthesized 5-chloro-3-fluorophenoxypyridines . The electronic properties, such as the HOMO-LUMO energy gap, can be calculated using quantum chemical methods, providing insights into the UV-visible absorption characteristics of the compounds . Additionally, the statistical thermodynamic functions can be determined to understand the temperature-dependent behavior of these molecules .

科学研究应用

电荷控制的 SNAr 反应

Cervera、Marquet 和 Martin (1996) 的研究调查了 SNAr 反应中的电荷控制,重点关注 3,4-二卤代硝基苯中的活化硝基相对于间位取代。这项研究重点介绍了类似于 3-氯-5-氟-4'-碘苯甲酮的卤代化合物的反应动力学,其中亲核试剂的选择会影响取代模式,证明了该化合物在合成有机化学中的潜在用途,特别是在设计复杂分子合成特定反应途径方面 (Cervera、Marquet 和 Martin,1996)。

合成与光谱分析

Satheeshkumar 等人 (2017) 关于氯代和氟代取代化合物的合成和光谱分析的研究提供了对这类化合物的分子几何结构和化学反应性的见解。虽然没有直接研究 3-氯-5-氟-4'-碘苯甲酮,但这项工作强调了卤代苯甲酮在理解电子结构和反应性方面的重要性,这对于它们在材料科学和药物化学中的应用至关重要 (Satheeshkumar 等人,2017)。

衍生物中的分子间相互作用

Shukla 等人 (2014) 探讨了 1,2,4-三唑的衍生物(包括氟代和氯代衍生物)中的 lp⋯π 分子间相互作用。这项研究阐明了此类相互作用如何影响化合物的稳定性和性质,这与 3-氯-5-氟-4'-碘苯甲酮在新型材料和药物开发中的应用相关,因为它具有结构相似性 (Shukla 等人,2014)。

溶剂中的电导研究

Srivastava 和 Mukherjee (1983) 对丙烯酸碳酸酯中酸的行为(涉及卤代苯甲酸)进行的电导研究可以推断,以了解 3-氯-5-氟-4'-碘苯甲酮等化合物在不同溶剂中的溶剂化和电离行为。这种理解对于其在电化学和溶剂介导的合成工艺中的应用至关重要 (Srivastava 和 Mukherjee,1983)。

原卟啉原 IX 氧化酶抑制剂

Li 等人 (2005) 对三氟甲基取代的原卟啉原 IX 氧化酶抑制剂的研究涉及氯代和氟代取代化合物,提供了对 3-氯-5-氟-4'-碘苯甲酮等卤代苯甲酮的生化潜力的见解。这些化合物可能在开发针对特定酶的新型除草剂或药物方面具有重要意义 (Li 等人,2005)。

属性

IUPAC Name |

(3-chloro-5-fluorophenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFIO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZOWBZSQSGEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B3023623.png)